1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.: 40783-24-2
VCID: VC1976697
InChI: InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione

CAS No.: 40783-24-2

Cat. No.: VC1976697

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione - 40783-24-2

Specification

CAS No. 40783-24-2
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
IUPAC Name 1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3
Standard InChI Key FKTMIANXGGJMNY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O
Canonical SMILES COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O

Introduction

Physical and Chemical Properties

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is characterized by specific physical and chemical properties that define its behavior in various conditions. These properties are crucial for understanding its potential applications and handling requirements.

Basic Properties

Table 1 summarizes the fundamental physical and chemical properties of 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione:

PropertyValueReference
CAS Number40783-24-2
IUPAC Name1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione
Molecular FormulaC₁₂H₁₁NO₄
Molecular Weight233.22 g/mol
Physical FormPowder
Storage TemperatureRoom temperature
Purity (Commercial)95-98%

Computational Properties

Advanced computational methods have been used to predict various properties of this compound:

PropertyValueReference
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
Heavy Atom Count17

Structural Characteristics

Molecular Structure

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione consists of two main structural components: a pyrrole-2,5-dione ring and a 2,5-dimethoxyphenyl group. The pyrrole-2,5-dione moiety features a five-membered heterocyclic ring with a nitrogen atom and two carbonyl groups at positions 2 and 5. The 2,5-dimethoxyphenyl group is attached to the nitrogen atom of the pyrrole ring, with methoxy groups at positions 2 and 5 of the phenyl ring .

Structural Identifiers

For precise identification in chemical databases and literature, various standardized identifiers are used:

IdentifierValueReference
InChIInChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3
InChIKeyFKTMIANXGGJMNY-UHFFFAOYSA-N
SMILESCOC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O
PubChem Compound ID616263

Synthesis Methods

Conventional Synthesis

The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves condensation reactions between appropriate precursors. The general pathway includes the reaction of 2,5-dimethoxyphenylamine with maleic anhydride, followed by cyclization to yield the pyrrole-2,5-dione framework.

The reaction proceeds via the following mechanism:

  • Nucleophilic attack of the amine group of 2,5-dimethoxyphenylamine on maleic anhydride

  • Formation of an intermediate amide

  • Cyclization through dehydration to yield the final pyrrole-2,5-dione structure

Applications and Uses

Organic Synthesis

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione serves as a valuable building block for synthesizing more complex molecules due to its reactive pyrrole and phenyl moieties. The electron-rich dimethoxyphenyl group combined with the electron-deficient maleimide system creates a compound with diverse reactivity patterns useful in various synthetic transformations.

Material Science Applications

Due to its conjugated structure, 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione may have applications in:

  • Organic electronics as electron transport materials

  • Precursors for functional dyes

  • Components in specialized polymers

ClassificationDetailsReference
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)

Related Compounds

Several structurally related compounds have been identified and studied:

Structural Analogs

CompoundCAS NumberKey DifferencesReference
1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione67154-43-2Methoxy groups at positions 3 and 5 of phenyl ring
1-(2,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione67154-42-1Methoxy groups at positions 2 and 4 of phenyl ring
1-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione3007-23-6Single methoxy group at position 3 of phenyl ring
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione17392-68-6Single methoxy group at position 2 of phenyl ring
1-(4-chloro-2,5-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione-Additional chloro group at position 4 of phenyl ring

Structure-Activity Relationships

Comparative analysis of these related compounds suggests that:

  • The position of substituents on the phenyl ring significantly affects the electronic properties and reactivity of the compounds

  • The number and type of substituents influence the biological activity profiles

  • The presence of electron-donating groups (like methoxy) on the phenyl ring can modulate the reactivity of the maleimide moiety

Research Findings

Structural Studies

Research on similar pyrrole-2,5-dione derivatives has revealed important structural characteristics:

  • Bond lengths and angles in the pyrrole-2,5-dione moiety are typically consistent across various derivatives

  • The sp² hybridization of the nitrogen atom in these compounds results in near co-planarity with the pyrrole-2,5-dione ring

  • Substituents on the phenyl ring can cause significant conformational adjustments through rotation around single bonds

Computational Studies

Computational analyses have been conducted to determine:

  • Molecular descriptors such as hydrogen bond donors and acceptors

  • Conformational preferences and structural stability

  • Potential pharmacophore features that may contribute to biological activity

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